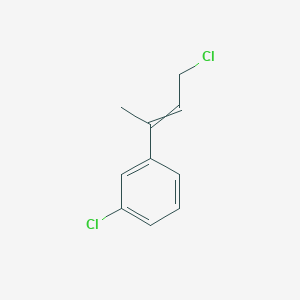![molecular formula C11H20O2Si B12583944 Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 645614-93-3](/img/structure/B12583944.png)
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C12H24O3Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane typically involves the reaction of a trimethylsilyl-protected alkyne with an oxolane derivative. One common method includes the use of trimethylsilylacetylene and oxolane-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane involves its ability to participate in various chemical reactions due to its reactive alkyne and oxolane groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl{3-[(oxolan-2-yl)oxy]prop-1-yn-1-yl}silane
- Trimethyl{3-[(oxolan-2-yl)oxy]but-2-yn-1-yl}silane
- Trimethyl{3-[(oxolan-2-yl)oxy]pent-1-yn-1-yl}silane
Uniqueness
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and applications. The presence of the oxolane ring and the trimethylsilyl-protected alkyne makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
645614-93-3 |
|---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
trimethyl-[3-(oxolan-2-yloxy)but-1-ynyl]silane |
InChI |
InChI=1S/C11H20O2Si/c1-10(7-9-14(2,3)4)13-11-6-5-8-12-11/h10-11H,5-6,8H2,1-4H3 |
InChI Key |
ATXUDGFOMMTYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Si](C)(C)C)OC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



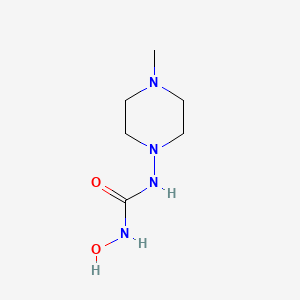
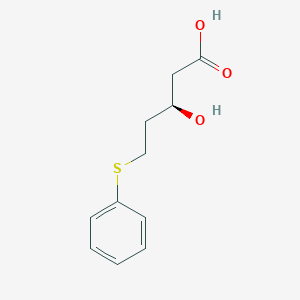
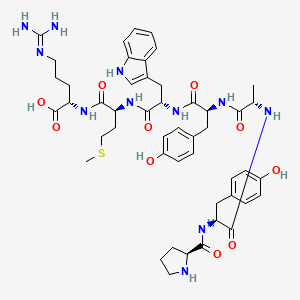
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
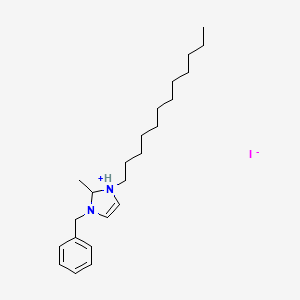
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
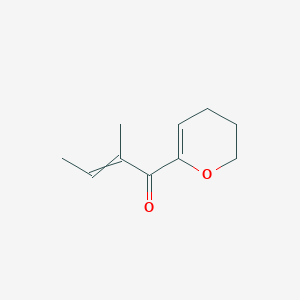
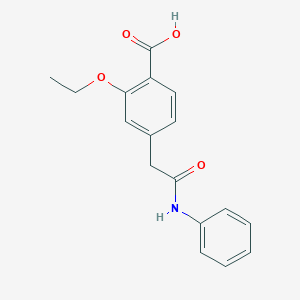
silane](/img/structure/B12583937.png)

